4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a sulfonyl-azetidine moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the Azetidine Moiety: The azetidine moiety is introduced through a nucleophilic substitution reaction involving an appropriate azetidine derivative.
Sulfonylation: The final step involves the sulfonylation of the azetidine moiety using 4-ethoxybenzenesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can be compared with other similar compounds:
4-bromo-1-methyl-1H-pyrazole: This compound lacks the azetidine and sulfonyl moieties, making it less complex and potentially less versatile.
1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound contains a boron moiety, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C15H18BrN3O3S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-bromo-1-[[1-(4-ethoxyphenyl)sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C15H18BrN3O3S/c1-2-22-14-3-5-15(6-4-14)23(20,21)19-9-12(10-19)8-18-11-13(16)7-17-18/h3-7,11-12H,2,8-10H2,1H3 |
InChI Key |
NWBTWNNZHFIKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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